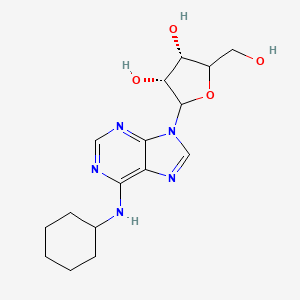

N6-Cyclohexyladenosine

描述

Historical Context of Adenosine (B11128) Receptor Agonist Discovery and Development

The journey to understanding the physiological roles of adenosine and developing targeted receptor agonists has been a long and evolving process. Adenosine, a naturally occurring nucleoside, is now recognized as a crucial signaling molecule that acts through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. tandfonline.commedscape.orgnih.gov These receptors are widely distributed throughout the body and are involved in a vast array of physiological and pathological processes. tandfonline.com

Early research focused on the broad effects of adenosine itself. However, the development of synthetic adenosine analogues, such as N6-substituted compounds, marked a significant turning point. nih.gov These synthetic derivatives allowed for more precise investigation into the specific functions of the different adenosine receptor subtypes. The initial adenosine analogs were often not highly selective, but they laid the groundwork for the development of more refined pharmacological tools. acs.org Over the past two decades, significant progress has been made in creating selective agonists for A1, A2A, and A3 adenosine receptors, many of which are structurally derived from adenosine. tandfonline.com This has led to the exploration of their therapeutic potential in a variety of conditions, including cardiovascular diseases, pain, and inflammation. tandfonline.comnih.govresearchgate.net

N6-Cyclohexyladenosine as a Selective Adenosine A1 Receptor Agonist

This compound (CHA) emerged as a particularly important tool due to its high affinity and selectivity for the adenosine A1 receptor. caymanchem.comrndsystems.comtocris.com This selectivity allows researchers to specifically probe the functions mediated by the A1 receptor subtype, distinguishing them from the effects of other adenosine receptors.

Binding Affinity and Selectivity:

Numerous studies have quantified the binding properties of CHA. It exhibits a high affinity for the A1 receptor, with reported Kd values in the nanomolar range in various tissues and species. rndsystems.comtocris.comnih.gov For instance, in bovine and guinea pig brain membranes, the Kd values for [3H]CHA binding to A1 receptors were found to be 0.7 nM and 6 nM, respectively. nih.gov Furthermore, CHA demonstrates significant selectivity for the A1 receptor over the A2 receptor. For example, one study reported an IC50 of 2.3 nM for A1 receptors in rat cortical membranes, compared to an IC50 of 870 nM for A2 receptors in rat striatal membranes. caymanchem.com This pronounced selectivity is a key attribute that makes CHA a valuable research compound.

Functional Activity:

As an agonist, CHA not only binds to the A1 receptor but also activates it, initiating a downstream signaling cascade. The activation of the A1 receptor is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. acs.org The functional potency of CHA has been demonstrated in various experimental models. For instance, it has an EC50 of 8.2 nM for the A1 receptor. medchemexpress.comadooq.comtargetmol.com This agonist activity translates into observable physiological effects, such as a decrease in heart rate. caymanchem.com The ability of CHA to potently and selectively activate A1 receptors has made it an indispensable tool for studying the physiological and pathophysiological roles of this receptor subtype.

Significance of this compound in Advancing Adenosine Receptor Pharmacology

The development and characterization of this compound have had a profound impact on the field of adenosine receptor pharmacology. Its high affinity and selectivity for the A1 receptor have made it an invaluable research tool for several reasons:

Elucidating A1 Receptor Function: CHA has been instrumental in dissecting the specific physiological roles of the A1 adenosine receptor. By selectively activating this receptor, researchers have been able to investigate its involvement in a wide range of processes, including cardiovascular regulation, neurotransmission, and inflammatory responses. ontosight.ainih.gov For example, studies using CHA have helped to demonstrate the role of A1 receptor activation in inducing a hypothermic, torpor-like state in rats, highlighting its potential role in regulating body temperature. nih.govjneurosci.org

Characterizing Receptor Binding Sites: Radiolabeled CHA, specifically [3H]this compound, has been widely used in receptor binding assays to characterize the A1 receptor. nih.govjohnshopkins.edu These studies have provided crucial information about the affinity, density, and distribution of A1 receptors in various tissues and have been essential for the development of other A1 receptor ligands. The use of [3H]CHA has also allowed for the investigation of allosteric modulators that can enhance agonist binding to the A1 receptor. nih.gov

Investigating Pathophysiological Processes: CHA has been utilized in various disease models to explore the therapeutic potential of targeting the A1 receptor. For instance, research has shown that CHA can protect myelin and promote remyelination in models of demyelinating diseases like multiple sclerosis. researchgate.netnih.gov It has also been shown to increase conventional outflow facility in the eye, suggesting a potential role for A1 agonists in glaucoma treatment. arvojournals.org

In essence, this compound has served as a foundational tool, enabling a deeper understanding of A1 adenosine receptor pharmacology and paving the way for the development of new therapeutic strategies targeting this receptor. ontosight.aid-nb.info

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBULDQSDUXAPJ-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Effects and Therapeutic Potential

Neuropharmacology and Neurological Disorders

N6-Cyclohexyladenosine (CHA), a selective and high-affinity agonist for the adenosine (B11128) A1 receptor, has demonstrated significant neuroprotective capabilities in various preclinical models of neurological disorders. nih.govfrontiersin.orgbioworld.com Its mechanisms of action are multifaceted, targeting key pathological pathways involved in neuronal injury and degeneration. Research has particularly highlighted its potential in conditions like Huntington's disease, where it has been shown to mitigate neuronal loss and improve functional outcomes by modulating excitotoxicity, oxidative stress, and neuroinflammation. nih.govfrontiersin.org

The neuroprotective profile of this compound is attributed to its ability to intervene in several critical cascades that lead to cell death in the central nervous system. As an adenosine A1 receptor agonist, it leverages the receptor's natural role in maintaining neuronal homeostasis and protecting against cerebral insults. bioworld.commdpi.com Studies in experimental models of Huntington's disease and demyelination have shown that CHA can preserve neuronal structure and function. nih.govnih.gov

This compound has shown a direct capacity to reduce neuronal death in animal models of neurodegeneration. nih.govnih.gov In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a single intrastriatal injection of CHA significantly attenuated neuronal death in the striatum. nih.govbioworld.comnih.gov This protective effect was associated with an increased number of intact neurons in the affected brain region, underscoring its potential to preserve neuronal tissue in the face of toxic insults. nih.gov The compound's ability to protect neurons is a cornerstone of its therapeutic potential in progressive neurodegenerative diseases characterized by extensive cell loss. nih.govmdpi.com

A primary mechanism underlying the neuroprotective effects of this compound is its modulation of glutamate (B1630785) excitotoxicity. nih.govbioworld.com Excitotoxicity is a pathological process where excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium (Ca2+) ions into neurons. mdpi.comnih.govresearchgate.net This calcium overload triggers a cascade of detrimental events, including the activation of enzymes that degrade proteins, membranes, and nucleic acids, ultimately causing neuronal death. nih.gov

The adenosine A1 receptor, which CHA potently activates, plays a crucial role in neuroprotection by blocking Ca2+ influx. nih.govbioworld.com This action leads to an inhibition of the excitatory neurotransmitter glutamate and a reduction in its damaging effects at the postsynaptic level. nih.govbioworld.com By preventing the sustained increase in intracellular calcium, this compound helps to avert the downstream destructive pathways that are central to excitotoxic neuronal injury in conditions like stroke and Huntington's disease. nih.govmdpi.com

This compound has been shown to effectively counteract oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders. nih.govfrontiersin.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify these reactive products. In a rat model of Huntington's disease, treatment with CHA led to a significant reduction in markers of oxidative stress. nih.gov

Specifically, CHA administration was found to decrease the levels of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which can contribute to oxidative damage. nih.govfrontiersin.org Concurrently, the treatment increased the activity of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical into less harmful molecules. nih.govfrontiersin.org This dual action of inhibiting pro-oxidant enzymes while boosting antioxidant defenses highlights a significant mechanism of CHA's neuroprotective activity. nih.govnih.gov

| Biomarker | Effect of this compound | Associated Pathway | Reference |

|---|---|---|---|

| inducible Nitric Oxide Synthase (iNOS) | Reduced | Oxidative Stress | nih.govfrontiersin.org |

| Superoxide Dismutase (SOD) | Increased | Antioxidant Defense | nih.govfrontiersin.org |

Beyond its effects on excitotoxicity and oxidative stress, this compound exerts potent anti-neuroinflammatory effects. nih.govfrontiersin.org Neuroinflammation, characterized by the activation of glial cells like astrocytes and microglia, is a hallmark of many neurodegenerative diseases and contributes to disease progression by releasing pro-inflammatory factors.

Research has demonstrated that CHA can attenuate the neuroinflammatory status in the brain. nih.gov Treatment with CHA in an animal model of Huntington's disease resulted in a marked reduction of several key inflammatory mediators. nih.govfrontiersin.org These include Nuclear Factor-kappa B (NFκB) p65 and Tumor Necrosis Factor-alpha (TNFα), which are central regulators of the inflammatory response. nih.govfrontiersin.org Furthermore, CHA treatment reduced the immunoreactivity of glial fibrillary acidic protein (GFAP), a marker for the activation of astrocytes and microglia, indicating a dampening of the glial response to injury. nih.govfrontiersin.org

| Biomarker | Effect of this compound | Associated Pathway | Reference |

|---|---|---|---|

| NFκB p65 | Reduced | Neuroinflammation | nih.govfrontiersin.org |

| Tumor Necrosis Factor-alpha (TNFα) | Reduced | Neuroinflammation | nih.govfrontiersin.org |

| Glial Fibrillary Acidic Protein (GFAP) | Reduced Immunoreactivity | Astrocyte/Microglia Activation | nih.govfrontiersin.org |

The role of this compound and, more broadly, adenosine receptor signaling at the blood-brain barrier (BBB) is complex. The BBB is a highly selective barrier essential for maintaining brain homeostasis, and its disruption is a key feature in many neurological diseases, including stroke and neuroinflammation.

Research indicates that adenosine receptor signaling is an endogenous modulator of BBB permeability. Studies have shown that activation of adenosine A1 and A2A receptors can temporarily increase the permeability of the BBB, facilitating the entry of macromolecules into the brain. This suggests that under certain conditions, agonists like CHA could influence the passage of substances into the central nervous system. The precise impact of this modulation in the context of a pathologically compromised BBB—whether it contributes to or mitigates damage—requires further investigation to be fully understood.

Therapeutic Applications in Neurological Disease Models

This compound (CHA), a selective agonist for the A1 adenosine receptor, has demonstrated significant therapeutic potential across a range of neurological disease models. Its effects are primarily attributed to its ability to modulate neuronal activity, reduce inflammation, and provide neuroprotection.

Huntington's Disease Models: Improvement of Cognitive and Motor Deficits

In animal models of Huntington's disease (HD), a progressive neurodegenerative disorder characterized by motor, cognitive, and behavioral decline, this compound has shown promise in mitigating key symptoms. researchgate.netnih.govuni.lu Research using a 3-nitropropionic acid (3-NP) rat model, which mimics HD-like symptoms, revealed that a single intrastriatal injection of CHA attenuated neuronal death and led to improvements in both cognitive and motor deficits. researchgate.netnih.govmedchemexpress.com

| Model | Key Findings | Mechanism of Action |

|---|---|---|

| 3-Nitropropionic Acid (3-NP) Rat Model | Attenuated neuronal death, improved cognitive and motor deficits. researchgate.netnih.gov | Enhanced activation of the PI3K/Akt/CREB/BDNF signaling pathway, reduced neuroinflammation and oxidative stress. researchgate.netnih.gov |

Demyelinating Diseases: Promotion of Remyelination and Myelin Protection

This compound has been investigated for its potential role in treating demyelinating diseases like multiple sclerosis. rjptonline.org Research in experimental models of demyelination has shown that CHA can both protect existing myelin and promote the formation of new myelin sheaths (remyelination). rjptonline.orgnih.gov

| Experimental Model | Effect of CHA Treatment | Observed Outcomes |

|---|---|---|

| Lysolecithin (LPC) induced demyelination in rat optic chiasm | Administered during demyelination phase | Reduced extent of demyelination. nih.gov |

| Lysolecithin (LPC) induced demyelination in rat optic chiasm | Administered during remyelination phase | Increased remyelination. nih.gov |

Ischemic Stroke/Oxygen Glucose Deprivation: Temperature-Dependent and Independent Neuroprotection

In the context of ischemic stroke, this compound has demonstrated neuroprotective effects through both temperature-dependent and independent mechanisms. researchgate.net Hypothermia is a known potent neuroprotectant, and CHA's ability to suppress thermogenesis makes it a valuable agent for inducing therapeutic hypothermia. nih.govnih.govresearchgate.net

However, studies on neuronal cultures subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia, have revealed that CHA also provides direct neuroprotection at a constant physiological temperature (37°C). researchgate.net This suggests that its benefits are not solely reliant on its hypothermic effects. The neuroprotection offered by CHA is additive to that provided by hypothermia, indicating that it likely acts on presynaptic cortical neurons through temperature-independent pathways to reduce neuronal death. researchgate.net

Traumatic Brain Injury and Cardiac Arrest: Potential in Targeted Temperature Management

The ability of this compound to induce and maintain a prescribed target core body temperature makes it a compound of interest for targeted temperature management (TTM) following traumatic brain injury (TBI) and cardiac arrest. nih.govnih.govresearchgate.net TTM is a critical intervention aimed at reducing neurological damage in these conditions. One of the major challenges with physical cooling methods is the body's natural shivering response, which counteracts the cooling process. nih.gov

As an A1 adenosine receptor agonist, CHA can inhibit thermogenesis and suppress shivering, allowing for more precise and stable control of body temperature. nih.govnih.gov Studies have demonstrated that intravenous administration of CHA, in conjunction with surface cooling, can effectively achieve and maintain a target temperature between 32°C and 34°C for extended periods. nih.govnih.govresearchgate.net This pharmacological approach to TTM holds potential for improving outcomes in patients with TBI and cardiac arrest.

Anticonvulsant Effects

This compound has been shown to possess significant anticonvulsant properties in various animal models of epilepsy. nih.govnih.gov Its mechanism of action is primarily through the activation of A1 adenosine receptors, which are known to play a crucial role in suppressing neuronal hyperexcitability.

In studies involving entorhinal cortex-kindled seizures, microinjection of CHA into the CA1 region of the hippocampus led to a decrease in afterdischarge duration and seizure duration. nih.gov Similarly, in amygdala-kindled rats, bilateral injection of CHA into the hippocampal CA1 region significantly reduced the duration of afterdischarges and stage 5 seizures. nih.gov Furthermore, systemic administration of CHA has been found to enhance the anticonvulsant activity of conventional antiepileptic drugs against both electroconvulsive and pentylenetetrazole (PTZ)-induced seizures, suggesting a potential adjunctive therapeutic role. nih.govualberta.ca

| Seizure Model | Effect of CHA Administration |

|---|---|

| Entorhinal Cortex-Kindled Seizures | Decreased afterdischarge duration and seizure duration. nih.gov |

| Amygdala-Kindled Seizures | Decreased afterdischarge duration and stage 5 seizure duration. nih.gov |

| Electroconvulsive and Pentylenetetrazole (PTZ)-Induced Seizures | Enhanced the anticonvulsant activity of other antiepileptic drugs. nih.govualberta.ca |

Induction of Sleep and Modulation of Circadian Rhythms

Adenosine is recognized as an endogenous sleep-promoting substance, and as an A1 receptor agonist, this compound has been shown to influence the sleep-wake cycle. jtsm.orgresearchgate.net Studies in rats have demonstrated that systemic administration of CHA can suppress rapid-eye-movement (REM) sleep and enhance slow-wave activity in non-REM sleep. nih.gov This effect on slow-wave activity is notably similar to the brain's response to sleep deprivation, suggesting that CHA can promote a deeper, more restorative sleep state. nih.govuzh.ch These effects were observed even when the hypothermic side effects of the compound were prevented, indicating a direct role in sleep regulation. nih.gov

Locomotor Activity Depression

This compound (CHA), a selective agonist for the A1 adenosine receptor, is recognized for its potent ability to depress locomotor activity. nih.govnih.govcaymanchem.com This effect is mediated through a central mechanism, as adenosine and its analogs act as neuromodulators in the central nervous system, generally inhibiting neuronal firing and the release of neurotransmitters. nih.gov

Studies comparing the potency of various adenosine analogs have provided specific metrics for their locomotor depressant effects. In mice, this compound has been shown to be a potent depressant of locomotor activity. medchemexpress.com When compared to other adenosine agonists, its potency is notable. For instance, research has established an ED50 (the dose that produces a 50% maximal response) for CHA at 60 μg/kg. nih.govnih.gov This makes it less potent than 5′-N-ethylcarboxamidoadenosine (NECA), which has an ED50 of 2 μg/kg, but more potent than the A2-selective agonist APEC (2-[(2-aminoethyl-amino)carbonylethylphenylethylamino]-5′-N-ethylcarboxamidoadenosine), which has an ED50 of 16 μg/kg. nih.govnih.gov

The depression of locomotor activity induced by this compound can be reversed by A1-selective antagonists, confirming its mechanism of action through A1 adenosine receptors. nih.govnih.gov This is in contrast to the effects of A2-selective agonists like APEC, whose locomotor depression is not reversed by A1-selective antagonists but is reversible by non-selective adenosine antagonists such as theophylline. nih.govnih.gov

Cardiovascular Pharmacology and Cardioprotection

Cardioprotective Mechanisms of this compound

This compound (CHA) exhibits significant cardioprotective effects, primarily through its action as a high-affinity agonist of the adenosine A1 receptor. tocris.com The activation of adenosine receptors, particularly the A1 and A3 subtypes, is a key mechanism in mediating cardioprotection against hypoxic damage. nih.gov

A primary manifestation of CHA's cardioprotective action is its ability to shield the heart from ischemia-reperfusion (I/R) injury. mdpi.com Administration of CHA before an ischemic event has been demonstrated to improve the functional recovery of the heart in mouse models of I/R injury. tocris.com In isolated perfused mouse hearts subjected to 30 minutes of global ischemia and 60 minutes of reperfusion, treatment with CHA significantly improved postischemic left ventricular developed pressure and reduced the infarct size. nih.govnih.gov Specifically, the recovery of left ventricular developed pressure was 74% in CHA-treated hearts compared to 44% in control hearts, and the infarct size was reduced to 30% from 52% in controls. nih.govnih.gov This protective effect underscores the potential of A1 receptor agonism in mitigating the damage caused by the restoration of blood flow to ischemic tissue. researchgate.net

A key mechanism contributing to CHA's cardioprotective effects involves the modulation of protein S-nitrosylation (SNO), a nitric oxide (NO)-dependent post-translational modification. nih.gov Research has shown that pharmacologically preconditioning hearts with CHA leads to an increase in myocardial protein S-nitrosothiols. nih.gov This increase in protein SNO levels is associated with improved functional recovery in both male and female hearts following ischemia-reperfusion injury. nih.gov Studies have identified that CHA perfusion induces a modest but significant increase in protein SNO levels in both male (11.4%) and female (12.3%) hearts compared to baseline. nih.gov This finding suggests that even a modest elevation in protein SNO is sufficient to confer protection against ischemic injury and supports the role of S-nitrosylation as a critical component of cardioprotection. nih.govnih.gov

Interestingly, the cardioprotective effects mediated by the A1 receptor agonist CHA are not entirely independent of other adenosine receptor subtypes. Studies have revealed a crucial cross-talk between adenosine receptor subtypes. nih.gov The A1 receptor-mediated cardioprotection afforded by CHA is dependent on the presence and function of both adenosine A2A and A2B receptors. nih.govnih.gov In experiments using hearts from A2A knockout (KO) and A2B KO mice, CHA failed to exert its protective effect against ischemia-reperfusion injury. nih.govnih.gov This indicates that both A2A and A2B receptors are required for the cardioprotective signaling cascade initiated by A1 receptor activation, highlighting a complex interaction among the receptor subtypes. nih.govnih.gov

| Genotype | Treatment | Postischemic LVDP (% of preischemic) | Infarct Size (%) |

|---|---|---|---|

| Wild-Type (WT) | Control | 44 ± 4% nih.govnih.gov | 52 ± 5% nih.gov |

| Wild-Type (WT) | CHA | 74 ± 4% nih.govnih.gov | 30 ± 2% nih.gov |

| A2A Knockout (KO) | CHA | No protective effect observed nih.govnih.gov | No protective effect observed nih.govnih.gov |

| A2B Knockout (KO) | CHA | No protective effect observed nih.govnih.gov | No protective effect observed nih.govnih.gov |

Pharmacological preconditioning refers to the use of a chemical agent to induce a protective state against a subsequent, more severe ischemic insult. plos.org this compound serves as a classic agent for pharmacological preconditioning. nih.gov By administering CHA prior to an ischemic event, it is possible to mimic the protective effects of ischemic preconditioning, where brief periods of ischemia protect the heart from a subsequent prolonged ischemic event. nih.govnih.gov The mechanism involves the activation of A1 adenosine receptors, which triggers downstream signaling pathways, including the increase in protein S-nitrosylation, ultimately leading to a more resilient myocardium that is better able to withstand ischemic injury. nih.gov

Effects on Cardiac Function

Renal System

This compound has pronounced effects on the renal vasculature, primarily mediated by the activation of A1 adenosine receptors. These effects are crucial in the regulation of renal blood flow and glomerular filtration.

As a selective A1 adenosine receptor agonist, this compound induces vasoconstriction in the kidney physiology.orgnih.govnih.gov. Studies using isolated, perfused rat kidneys have consistently shown that CHA at submicromolar concentrations results in significant renal vasoconstriction nih.govnih.gov. This effect is dose-dependent, with increasing vasoconstriction observed in the dose range between 10⁻⁹ and 10⁻⁷ M. physiology.org However, at higher concentrations (above 10⁻⁶ M), a relative vasodilation is observed, likely due to the compound's effects on other adenosine receptor subtypes like A2A nih.govphysiology.org.

This vasoconstrictor response is specifically linked to A1 receptor activation and is independent of the renin-angiotensin system. Research has demonstrated that the competitive angiotensin II inhibitor, saralasin, did not reduce the hemodynamic effects of CHA, confirming that A1 adenosine receptors and angiotensin II receptors are distinct entities that can independently lead to renal vasoconstriction nih.govnih.gov.

The vasoconstriction induced by this compound in the kidney is mediated by an increase in the intracellular calcium (Ca²⁺) concentration within renal vascular smooth muscle cells physiology.org. The mechanism involves an enhanced influx of Ca²⁺ through potential-operated (voltage-gated) calcium channels physiology.org.

The signaling pathway begins with the binding of CHA to the A1 adenosine receptors on the smooth muscle cells. This receptor activation involves a pertussis toxin-sensitive step, which indicates the involvement of a Gi/Go protein. This G-protein-coupled step is essential for the subsequent opening of the calcium channels and the resulting influx of Ca²⁺, which ultimately triggers the contraction of the vascular smooth muscle cells and leads to vasoconstriction physiology.org. The entire process can be blocked by calcium channel blockers like methoxyverapamil, further confirming that the influx of extracellular calcium is the critical final step in CHA-induced renal vasoconstriction physiology.org.

Ocular System

This compound has been shown to have significant effects on the ocular system, particularly in modulating intraocular pressure (IOP). Studies have demonstrated that topical administration of CHA produces a dose-related reduction in IOP in rabbits arvojournals.org.

The mechanism behind this ocular hypotensive effect is twofold. The initial response, observed around 1.5 hours after administration, involves a reduction in aqueous humor inflow arvojournals.org. This is followed by a subsequent, more sustained effect, where at approximately 3.5 hours post-administration, there is a significant increase in the conventional outflow facility of aqueous humor arvojournals.orgnih.gov. This increase in outflow is mediated by the activation of adenosine A1 receptors and appears to involve the secretion and activation of matrix metalloproteinases (MMPs) within the conventional outflow pathway nih.gov.

Beyond its effects on IOP, CHA has also been investigated for its neuroprotective potential in the eye. In an experimental rat model of optic chiasm demyelination, administration of CHA was found to reduce the extent of demyelination and promote remyelination nih.gov. This suggests a protective effect on myelinating cells and a regenerative capacity through the potentiation of endogenous neural progenitors nih.gov.

Other Potential Therapeutic Areas

Beyond its effects on ocular tissues, research into this compound has explored its potential in other therapeutic contexts, including cancer research, hormone secretion, and inflammation.

This compound is noted as a compound for potential use in liver cancer research. medchemexpress.com While specific studies detailing its direct effects on hepatocellular carcinoma cell proliferation or apoptosis are limited in the available literature, its known biological activities as an adenosine A1 receptor agonist suggest a basis for such investigation. Adenosine signaling pathways are known to be involved in the pathophysiology of various cancers.

This compound has been demonstrated to stimulate the secretion of erythropoietin (Ep), a hormone crucial for red blood cell production. In studies using the human hepatoma cell line Hep 3B, CHA significantly increased Ep secretion under hypoxic conditions. medchemexpress.com This effect was observed at concentrations ranging from 10 nM to 50 μM over a 20-hour period. medchemexpress.com The mechanism is believed to involve the adenosine receptor-coupled activation of adenylyl cyclase and the subsequent generation of cyclic AMP (cAMP). adooq.com The stimulatory effect of CHA on both Ep secretion and cAMP accumulation was inhibited by an adenosine receptor antagonist, 8-phenyltheophylline, further supporting this pathway. adooq.com

| Cell Line | Condition | CHA Concentration | Observation |

|---|---|---|---|

| Human Hepatoma (Hep 3B) | Hypoxia (1% O2) | 10 nM - 50 μM | Significant increase in Erythropoietin (Ep) secretion. |

| Human Hepatoma (Hep 3B) | Hypoxia (1% O2) | 10 μM and 50 μM | Significant increase in cAMP levels. |

As an adenosine A1 receptor agonist, this compound is implicated in modulating inflammatory processes. The activation of adenosine receptors, in general, has known anti-inflammatory effects. mdpi.com Specifically, A1 receptor activation has been shown to promote neutrophil chemotaxis. mdpi.com

More targeted research has shown that CHA can attenuate neuroinflammation. In a rat model of Huntington's disease, this compound was found to reduce the neuroinflammatory and oxidative stress status. medchemexpress.comnih.gov This was evidenced by a reduction in the immunoreactivity of glial fibrillary acidic protein (GFAP), a marker for astrocyte and microglia activation, following treatment with CHA. medchemexpress.comnih.gov These findings highlight a protective effect against neuroinflammation in a specific disease context, suggesting a potential therapeutic role for CHA in neurodegenerative conditions with an inflammatory component. nih.gov

Structure Activity Relationships and Medicinal Chemistry

Identification of Key Structural Features for A₁ Receptor Agonist Activity

The high-affinity binding of N⁶-Cyclohexyladenosine to the adenosine (B11128) A₁ receptor is determined by specific structural components of the molecule. Both the N⁶-substituent and the ribose moiety play critical roles in receptor recognition and activation.

The N⁶-Substituent: The A₁ receptor possesses a relatively large and hydrophobic binding pocket that accommodates the N⁶-position of the adenosine core. A key finding in adenosine receptor research is that the A₁ subtype displays a significant tolerance for bulky, lipophilic substituents at this position. The cyclohexyl group of CHA fits well within this pocket, contributing substantially to its high affinity. Research analyzing a wide range of N⁶-substituted adenosines has shown that cycloalkyl and other bulky alkyl groups are well-tolerated and often lead to high potency at the A₁ receptor. This bulk tolerance is a distinguishing feature compared to the A₂ₐ receptor, which generally prefers smaller or more linear substituents.

The Ribose Moiety: The D-ribose portion of N⁶-Cyclohexyladenosine is not merely a passive scaffold but actively participates in receptor binding. The hydroxyl groups at the 2' and 3' positions of the ribose ring are considered crucial for agonist activity. They are believed to form key hydrogen bonds with specific amino acid residues within the A₁ receptor's binding site. Modifications or removal of these hydroxyl groups, such as in 2',3'-dideoxy analogues, can drastically reduce agonist efficacy, sometimes even converting the molecule into an antagonist. The integrity of the ribose structure is therefore essential for the proper orientation of the ligand and for initiating the conformational changes in the receptor required for G-protein coupling and signal transduction.

Influence of Substitutions on Selectivity and Potency

Systematic modifications of the N⁶-Cyclohexyladenosine scaffold have been instrumental in mapping the binding pocket of the A₁ receptor and have led to the development of ligands with enhanced potency and selectivity. Substitutions at the N⁶-position of the adenine (B156593) ring and at the C2-position have been particularly fruitful areas of investigation.

N⁶-Position Modifications: The size and nature of the N⁶-cycloalkyl group influence both potency and selectivity. While N⁶-Cyclohexyladenosine is a potent A₁ agonist, studies have shown that N⁶-cyclopentyladenosine (CPA) often exhibits slightly higher affinity and selectivity for the A₁ receptor over A₂ₐ and A₃ subtypes. Increasing the size of the cycloalkyl ring beyond six carbons can sometimes lead to a decrease in A₁ affinity or a change in efficacy, with some larger analogues acting as partial agonists. Bicycloalkyl substituents, such as in N⁶-(endo-Norborn-2-yl)adenosine (S-ENBA), have been shown to produce even greater A₁ selectivity.

C2-Position Modifications: Substitution at the C2 position of the purine (B94841) ring has proven to be a highly effective strategy for increasing A₁ receptor affinity and selectivity. The introduction of a small, electron-withdrawing group, such as a chlorine atom, can dramatically enhance binding. For example, 2-Chloro-N⁶-cyclopentyladenosine (CCPA) displays a significantly higher affinity for the A₁ receptor compared to its non-chlorinated parent compound, CPA. This modification also drastically reduces affinity for the A₂ₐ receptor, resulting in an agonist with exceptional A₁ selectivity, often reported to be in the thousands-fold range over other adenosine receptor subtypes.

| Compound | N⁶-Substituent | C2-Substituent | Human A₁ Receptor Kᵢ (nM) | Human A₂ₐ Receptor Kᵢ (nM) | Selectivity (A₂ₐ/A₁) |

|---|---|---|---|---|---|

| N⁶-Cyclopentyladenosine (CPA) | Cyclopentyl | -H | 2.3 medchemexpress.comadooq.comtocris.com | 790 medchemexpress.comadooq.comtocris.com | ~343-fold |

| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Cyclopentyl | -Cl | 0.4 (rat) nih.govwikipedia.org | 3900 (rat) nih.govwikipedia.org | ~9750-fold nih.gov |

Comparison of N⁶-Cyclohexyladenosine with Other Adenosine Analogues

N⁶-Cyclohexyladenosine (CHA) is a classic A₁-selective agonist, and its pharmacological profile is often compared with other standard adenosine analogues to highlight differences in potency and selectivity. Key comparators include N⁶-cyclopentyladenosine (CPA), (R)-N⁶-phenylisopropyladenosine (R-PIA), and the highly selective 2-Chloro-N⁶-cyclopentyladenosine (CCPA).

N⁶-Cyclopentyladenosine (CPA): Structurally very similar to CHA, CPA features a five-membered ring at the N⁶-position. It is one of the most widely used selective A₁ agonists in research. Generally, CPA shows a slightly higher affinity and selectivity for A₁ receptors over A₂ₐ receptors compared to CHA. medchemexpress.comadooq.comtocris.com

(R)-N⁶-phenylisopropyladenosine (R-PIA): Another classic A₁-selective agonist, R-PIA incorporates a chiral phenylisopropyl group. It is a potent A₁ agonist but typically displays lower selectivity versus the A₂ₐ receptor when compared to the N⁶-cycloalkyladenosines like CPA and CHA.

2-Chloro-N⁶-cyclopentyladenosine (CCPA): As discussed previously, the addition of a chlorine atom at the C2 position makes CCPA one of the most potent and selective A₁ receptor agonists developed. It exhibits significantly higher A₁ affinity and a vastly superior selectivity profile over A₂ₐ receptors compared to CPA, CHA, and R-PIA. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference Species |

|---|---|---|---|

| N⁶-Cyclopentyladenosine (CPA) | Human A₁ | 2.3 medchemexpress.comadooq.comtocris.com | Human |

| Human A₂ₐ | 790 medchemexpress.comadooq.comtocris.com | Human | |

| Human A₃ | 43 medchemexpress.comadooq.com | Human | |

| (R)-N⁶-phenylisopropyladenosine (R-PIA) | Rat A₁ | 1.3 | Rat |

| Rat A₃ | 158 nih.gov | Rat | |

| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Rat A₁ | 0.4 nih.govwikipedia.org | Rat |

| Rat A₂ₐ | 3900 nih.gov | Rat |

Development of Novel Adenosine Receptor Ligands

The foundational structure-activity relationships derived from N⁶-Cyclohexyladenosine and its analogues continue to inform the design of novel adenosine receptor ligands. Medicinal chemistry efforts aim to fine-tune the pharmacological properties of these molecules to achieve greater selectivity, desired efficacy (full vs. partial agonism), and improved pharmacokinetic profiles.

One successful strategy involves using the N⁶-cycloalkyladenosine scaffold as a starting point and extending the substituent to interact with other regions of the receptor. For instance, researchers have designed and synthesized a series of derivatives of N⁶-cyclopentyladenosine (CPA) that incorporate extended N⁶-benzyloxy- and N⁶-phenoxycyclopentyl substituents. nih.gov The goal of these modifications is to probe for additional hydrophobic pockets within the A₁ receptor binding site to enhance both potency and selectivity. Studies have shown that compounds with a halogen substituent (e.g., bromine) in the meta-position of the aromatic ring of these extended side chains are particularly potent. nih.gov This approach demonstrates how the fundamental understanding of the SAR of simpler molecules like CHA and CPA can be leveraged to rationally design more complex and highly selective A₁ receptor agonists for potential therapeutic use. nih.gov

Challenges and Future Directions in Research

Optimizing Therapeutic Efficacy and Specificity

A primary challenge in the development of CHA as a therapeutic agent is the optimization of its efficacy and specificity. While CHA shows high affinity for the A1 adenosine (B11128) receptor, enhancing its selectivity over other adenosine receptor subtypes (A2A, A2B, and A3) is crucial to minimize off-target effects.

Medicinal chemistry and structure-activity relationship (SAR) studies are pivotal in this endeavor. Research has shown that the N6-substituent of the adenosine molecule is a key determinant of affinity and selectivity for the A1 receptor. The cyclohexyl group in CHA provides high potency at the A1 receptor. SAR studies have explored a wide range of N6-substituents, revealing that the A1 receptor's binding pocket has greater bulk tolerance and stereoselectivity in this region compared to the A2A receptor. Modifications to this N6-region, such as using different cycloalkyl or bicycloalkyl groups, have been shown to further enhance A1 selectivity.

Future research will likely focus on:

Fine-tuning the N6-substituent: Synthesizing and testing novel analogues with varied lipophilic and stereochemical properties to identify compounds with superior A1 affinity and selectivity.

Modifications of the ribose and purine (B94841) moieties: Alterations at other positions of the adenosine scaffold, such as the 2' and 3' hydroxyl groups of the ribose, are known to be critical for agonist activity. Exploring further modifications may lead to biased agonists that selectively activate certain downstream signaling pathways over others, potentially separating desired therapeutic effects from adverse ones.

Computational Modeling: Utilizing molecular docking and dynamics simulations to predict how novel CHA analogues will interact with the A1 receptor, thereby guiding synthetic efforts toward the most promising candidates.

| Molecular Moiety | Modification Strategy | Impact on A1 Receptor Interaction |

|---|---|---|

| N6-Substituent | Varying cycloalkyl ring size (e.g., cyclopentyl vs. cyclohexyl) | Significantly affects affinity and selectivity; larger, hydrophobic groups are well-tolerated and often confer high A1 potency. |

| Ribose Moiety | Removal or modification of 2'- and 3'-hydroxyl groups | These hydroxyl groups are crucial for agonist activity and high-affinity binding. Their removal can convert an agonist into an antagonist. |

| Purine Ring | Modifications such as deazaanalogues | 1-Deazaadenosine derivatives are generally well-tolerated and can maintain high potency. |

Addressing Receptor Desensitization and Tolerance

A significant pharmacological hurdle for the chronic use of G protein-coupled receptor (GPCR) agonists like CHA is the development of receptor desensitization and tolerance. This phenomenon occurs when prolonged exposure to an agonist leads to a diminished response over time.

Research indicates that chronic treatment with A1 receptor agonists can lead to:

Homologous Desensitization: This process involves the target receptor (the A1 receptor itself) becoming less responsive. Mechanisms include receptor phosphorylation by GPCR kinases, which promotes the binding of β-arrestin. This uncouples the receptor from its G protein, leading to attenuated signaling. The receptor may then be internalized into the cell and either degraded or recycled back to the membrane. nih.gov Studies have shown that repeated administration of A1 agonists can decrease A1 receptor density in certain brain regions and attenuate the physiological response, such as induced hypothermia. nih.gov

Future strategies to mitigate these effects include intermittent dosing regimens to allow for receptor resensitization and the development of biased agonists that may cause less receptor phosphorylation and internalization compared to conventional agonists.

Translational Research and Clinical Implications

Translating the promising preclinical findings of CHA into clinical applications is a major objective. Preclinical studies have demonstrated its potential neuroprotective effects in models of Huntington's disease and its ability to promote remyelination in models of demyelinating diseases like multiple sclerosis. nih.govnih.govresearcher.life It has also shown protective effects in cardiac ischemia-reperfusion injury and the ability to induce therapeutic hypothermia. elifesciences.org

However, the path from bench to bedside is challenging. Key considerations for the clinical translation of CHA include:

Pharmacokinetics and Bioavailability: Determining how the compound is absorbed, distributed, metabolized, and excreted in humans is essential. Its ability to cross the blood-brain barrier is particularly important for neurological indications.

Predictive Animal Models: Ensuring that the animal models used in preclinical studies accurately reflect the human disease state is crucial for predicting clinical efficacy.

Biomarker Development: Identifying reliable biomarkers to monitor the therapeutic response and patient stratification would significantly aid in clinical trial design and execution.

Manufacturing and Quality Control: Developing scalable and consistent manufacturing processes (Chemistry, Manufacturing, and Control - CMC) is a critical regulatory requirement for any new drug candidate.

Currently, no major clinical trials for N6-Cyclohexyladenosine are underway, highlighting the existing gap between preclinical promise and clinical validation. Future efforts must focus on comprehensive preclinical toxicology studies and carefully designed Phase I clinical trials to establish its safety profile in humans.

Exploring Synergistic Effects with Other Therapeutic Agents

Combining CHA with other therapeutic agents could offer synergistic effects, enhancing efficacy while potentially lowering the required doses and associated side effects. The interconnectedness of adenosine signaling with other neurotransmitter systems presents several opportunities for combination therapies.

A particularly promising area is the interplay between adenosine A1 receptors and the opioid system. Research using N6-cyclopentyladenosine (CPA), a close structural and functional analogue of CHA, has shown that its antinociceptive (pain-relieving) effects in the spinal cord are associated with the activation of κ-opioid receptors. nih.gov A key finding was that co-administration of CPA with a κ-opioid receptor agonist resulted in a significantly longer duration of antinociception. nih.gov This suggests a synergistic interaction that could be leveraged for developing new treatments for chronic inflammatory pain. nih.gov

Future research should explore other potential synergistic combinations, such as:

Neuroprotective Agents: Combining CHA with other neuroprotective drugs, such as NMDA receptor antagonists or antioxidants, could provide enhanced protection in conditions like stroke or neurodegenerative diseases. nih.gov

Anti-inflammatory Drugs: In inflammatory conditions, pairing CHA with traditional anti-inflammatory agents could target multiple pathological pathways simultaneously.

| Compound Class | Interacting System | Observed Synergistic Effect | Potential Therapeutic Application |

|---|---|---|---|

| A1 Receptor Agonists (e.g., CPA) | κ-Opioid Receptor Agonists | Enhanced duration of antinociception nih.gov | Chronic Inflammatory Pain |

Advanced Methodologies for Studying Adenosine Receptor Dynamics

Understanding how CHA binds to and activates the A1 receptor at a molecular level is crucial for rational drug design. Advanced structural and computational biology techniques are providing unprecedented insights into these processes.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These techniques have been instrumental in solving the three-dimensional structures of adenosine receptors, often in complex with agonists and their associated G proteins. nih.gov These high-resolution structures reveal the precise atomic interactions within the ligand-binding pocket and the conformational changes that occur upon receptor activation, providing a static yet detailed blueprint for drug design. nih.govresearchgate.netrepec.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations complement static structural data by modeling the dynamic nature of the receptor. elifesciences.orgelifesciences.orgeurekaselect.com These computer simulations can predict how ligands like CHA dock into the binding site and how the receptor flexes and changes shape over time to initiate signaling. nih.goveurekaselect.com Advanced methods like Gaussian accelerated MD (GaMD) can simulate the entire process of ligand binding and receptor activation, revealing transient intermediate states that are difficult to capture experimentally. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies provide information on the conformational dynamics of the receptor in a solution environment, helping to characterize the different activation states and the microswitches involved in signal propagation from the agonist binding site to the intracellular G protein coupling domain. nih.gov

The application of these advanced methodologies will continue to refine our understanding of A1 receptor pharmacology, enabling the design of next-generation agonists with improved therapeutic profiles.

常见问题

Q. What is the mechanism of action of CHA, and how does its receptor specificity influence experimental outcomes?

CHA is a selective A1 adenosine receptor (A1AR) agonist with an EC50 of 8.2 nM, demonstrating high affinity for A1AR over other adenosine receptor subtypes. This specificity enables precise modulation of thermoregulatory pathways, suppressing shivering and metabolic heat production. Researchers should validate receptor engagement via competitive binding assays or knockout models to confirm A1AR-mediated effects .

Q. What are the standard protocols for inducing and maintaining target core temperature (Tb) using CHA in rodent models?

A validated protocol involves continuous intravenous (IV) infusion of CHA at 0.25 mg/(kg·h) combined with dynamic surface temperature control. Surface temperature is adjusted to prevent overcooling (e.g., maintaining 31.6°C ± 0.5°C) and gradually increased (1°C/h) during rewarming. This method achieves stable Tb of 32–34°C for 24 hours in rats, with minimal arrhythmias or metabolic derangements .

Q. Which physiological parameters should be monitored during CHA-induced hypothermia studies?

Key parameters include:

- Core and brain temperature (Tb and Tbrain, measured via telemetry; linear correlation: Tbrain = 0.98·Tb - 0.56 ± 0.02°C, p < 0.001 ).

- Heart rate (baseline ~362 bpm decreasing to ~89 bpm during cooling ).

- Blood gases and electrolytes (e.g., transient hyperglycemia and hypercapnia, normalized via metabolic compensation ).

Advanced Research Questions

Q. How can researchers resolve contradictions in CHA’s efficacy across studies, particularly failures to maintain target Tb?

Earlier inconsistencies stemmed from variable dosing (e.g., intraperitoneal vs. IV) and inadequate temperature control. A robust protocol fixes the IV dose at 0.25 mg/(kg·h) and dynamically adjusts surface temperature to counteract individual variability in CHA sensitivity. This approach eliminates resistance observed in titrated dosing .

Q. What experimental designs mitigate cardiac arrhythmias during CHA-assisted cooling?

Prolonged cardiac monitoring (ECG telemetry) is critical. Arrhythmias peak within 30 minutes of IV initiation but stabilize with continuous infusion. Pre-cooling beta-blockade or calcium channel modulation may reduce risk, though this requires validation in swine models .

Q. How does CHA-induced hypothermia affect cerebral metabolism, and what analytical methods quantify this relationship?

Linear regression of Tbrain vs. Tb (slope = 0.98, R² = 0.98) confirms near-parallel cooling of brain and core compartments. High-resolution sampling (1-min intervals) captures a 1-minute lag in Tbrain changes. Metabolic profiling (e.g., microdialysis for lactate/pyruvate ratios) can further assess cerebral energy status .

Q. What statistical approaches address individual variability in CHA response during cohort studies?

Mixed-effects models account for inter-subject variability in Tb trajectories. Covariates like baseline metabolic rate (estimated via heart rate ) or A1AR expression levels (autoradiography ) improve predictive power. Post-hoc stratification into "responders" vs. "non-responders" aids mechanistic analysis .

Q. How can CHA protocols be adapted for translational studies in large mammals (e.g., swine)?

Swine models require lower CHA doses (0.025–0.8 mg/kg IV) due to higher A1AR density. Surface temperature control must account for greater body mass; conductive cooling pads with real-time feedback (e.g., PID controllers) prevent overshooting target Tb .

Methodological Considerations

- Data Analysis : Use Bland-Altman plots for Tb/Tbrain agreement and repeated-measures ANOVA for longitudinal physiological data .

- Ethical Compliance : Adhere to ARRIVE guidelines for hypothermia studies, including strict monitoring of acidosis and electrolyte imbalances .

- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when reconciling conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。